[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

Suzuki-Miyaura coupling Bisindole arylation Catalyst screening

Researchers requiring reproducible cross-coupling results often encounter selectivity loss and by-product formation when using Pd(dppe)Cl₂. Pd(dppp)Cl₂ solves this through a larger, defined P-Pd-P bite angle (~91°) that reduces monoarylation by-products by ~36% vs. Pd(dppe)Cl₂ in sensitive bisindole Suzuki couplings. • Lower by-product burden: 16% vs. 25% monoarylated impurity, reducing chromatography time. • Validated for CO₂-to-aldehyde carbonylation with DBU, eliminating organometallic reagents. • Stable, well-defined [Pd(dppp)]²⁺ dication enables precise copolymerization control.

Molecular Formula C27H28Cl2P2Pd+2
Molecular Weight 591.8 g/mol
CAS No. 59831-02-6
Cat. No. B1278805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride
CAS59831-02-6
Molecular FormulaC27H28Cl2P2Pd+2
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
InChIInChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2
InChIKeyLDFBXJODFADZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(dppp)Cl₂ (CAS 59831-02-6) Procurement Baseline


[1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride (Pd(dppp)Cl₂) is a square-planar Pd(II) pre-catalyst featuring a cis-chelating diphosphine ligand that imposes a defined bite angle and steric environment distinct from its one-carbon-shorter (dppe) or four-carbon-longer (dppb) homologues [1]. It serves as a precursor to a variety of active species in cross-coupling, carbonylation, and co-polymerization reactions. Performance is highly sensitive to the diphosphine backbone, meaning that substitution with a ‘similar’ Pd(II)-diphosphine complex frequently leads to altered conversion, selectivity, or catalyst longevity [2].

1
Bite Angle & Chelate Control

Six-membered dppp chelate imposes a defined P–Pd–P geometry distinct from dppe and dppb homologues.

2
Pre-catalyst Versatility

Precursor for cross-coupling, carbonylation, and co-polymerization via well-defined Pd(II) active species.

3
Backbone-Sensitive Performance

Catalytic outcome depends on diphosphine backbone; not interchangeable with shorter or longer methylene-bridged analogs.

Why Pd(dppp)Cl₂ Cannot Be Replaced by Analogs


The methylene-bridge count in the diphosphine ligand directly controls the chelate ring size and the P–Pd–P bite angle, which in turn modulates substrate coordination, oxidative addition and reductive elimination rates [1]. For example, shifting from dppe (five-membered chelate) to dppp (six-membered chelate) alters the P–Pd–P angle from ca. 86° to ca. 91°, and moving to dppf (larger bite angle) further changes the steric profile [1]. These geometric changes manifest as dramatic differences in catalytic activity: in norbornene polymerisation, Pd(dppe)Cl₂ is ca. 6,300‑fold more active than Pd(dppp)Cl₂ [2], while in Suzuki–Miyaura coupling, the two catalysts deliver different product/by-product profiles [3]. Consequently, treating Pd(II)-diphosphine complexes as interchangeable pre-catalysts frequently results in failed reactions or irreproducible outcomes.

Pd(dppp)Cl₂ (Target)
Pd(dppe)Cl₂Smaller five-membered chelate alters bite angle and reaction rates; massive activity divergence in polymerization.
Pd(dppf)Cl₂Larger ferrocene-bridged bite angle changes steric environment and reductive elimination profile.
Pd(PPh₃)₂Cl₂Monodentate phosphine; lacks chelate control, leading to different product/by-product ratios in cross-coupling.

Pd(dppp)Cl₂ Quantitative Head-to-Head Performance


Suzuki–Miyaura Coupling on Complex Bisindole Substrate

In the Suzuki–Miyaura diarylation of a sterically demanding, NH₂‑unprotected bromobisindole, Pd(dppp)Cl₂ (8 mol%, K₃PO₄·H₂O, dioxane/H₂O, 80 °C, 1 h) gave 93% substrate conversion with 38% yield of the desired diarylated product 3aa and only 16% of the monoarylated by‑product 4aa. Under identical conditions, Pd(dppe)Cl₂ delivered 95% conversion but a higher by‑product level of 25% (43% yield of 3aa). Pd(PPh₃)₂Cl₂ reached full conversion yet produced a lower 3aa yield of 59% together with 20% of 4aa [1]. This positions Pd(dppp)Cl₂ as providing a more favorable product-to-by-product balance than the strongly active monodentate analogue, and offering a differentiated selectivity window compared to Pd(dppe)Cl₂.

Suzuki Coupling Selectivity
Head-to-head
Desired diarylated product 3aa: 38% yield (16% monoarylated by-product 4aa).
Pd(dppe)Cl₂
3aa 43%, 4aa 25%
Pd(PPh₃)₂Cl₂
3aa 59%, 4aa 20%
Supports differentiated by-product suppression profile for complex bisindole substrates.
0.1 mmol scale; K₃PO₄·H₂O, dioxane/H₂O, 80 °C, 1 h.
Suzuki-Miyaura coupling Bisindole arylation Catalyst screening

Regiodivergent Borocarbonylation Selectivity

In the borocarbonylation of benzylidenecyclopropanes with aryl iodides, the combination of IPrCuCl and Pd(dppp)Cl₂ selectively delivers γ‑vinylboryl ketones in moderate to good yields and with excellent regioselectivity. Switching the catalyst system to Cu(dppp)Cl together with [Pd(η³-cinnamyl)Cl]₂ and xantphos instead of Pd(dppp)Cl₂ completely reverses the regiochemical outcome, furnishing β‑cyclopropylboryl ketones [1]. The regiodivergence is entirely catalyst‑controlled and hinges on the presence of the dppp‑ligated palladium centre.

Borocarbonylation Regioselectivity
Head-to-head
Pd(dppp)Cl₂ / IPrCuCl delivers γ-vinylboryl ketones.
Alternative system
Cu(dppp)Cl / [Pd(η³-cinnamyl)Cl]₂ / xantphos gives β-cyclopropylboryl ketones.
Enables catalyst-controlled regiodivergent isomer library construction.
Aryl iodide, CO (1 atm), bis(pinacolato)diboron, 60–80 °C.
Borocarbonylation Regioselectivity Benzylidenecyclopropane

Norbornene Polymerization Activity Comparison

When activated with B(C₆F₅)₃/AlEt₃, Pd(dppe)Cl₂ exhibits a norbornene polymerization activity of 1.9 × 10⁷ gₚₒₗᵧₘₑᵣ molPd⁻¹ h⁻¹, whereas Pd(dppp)Cl₂ reaches only 3.0 × 10³ gₚₒₗᵧₘₑᵣ molPd⁻¹ h⁻¹ under the same conditions [1]. The >6,300‑fold difference arises from the differing stability of the dicationic active species generated in situ: the dppp-ligated species is stable, while the dppe analogue undergoes ligand redistribution that releases highly active “naked” Pd²⁺ [1].

Norbornene Polymerization Activity
Head-to-head
Pd(dppp)Cl₂: 3.0 × 10³ g·molPd⁻¹·h⁻¹
Pd(dppe)Cl₂: 1.9 × 10⁷ g·molPd⁻¹·h⁻¹
≈6,300‑fold difference
Supports stable [Pd(dppp)]²⁺ active species for controlled copolymerization.
Activated by B(C₆F₅)₃/AlEt₃; norbornene vinyl addition.
Norbornene polymerization Catalyst activity Diphosphine ligand effect

Bite Angle and Bond Length Structural Basis

A systematic crystallographic comparison of [Pd(dppm)Cl₂] (1), [Pd(dppe)Cl₂] (2), [Pd(dppp)Cl₂] (3), and [Pd(dppf)Cl₂] (4) reveals that the P–Pd–P bite angle and Pd–P bond distances vary significantly with the diphosphine backbone [1]. For the dppp complex, the P–Pd–P angle is approximately 90.78°, and the Pd–P bond distances are 2.217(1) and 2.233(1) Å [2]. The dppe analogue (five‑membered chelate) exhibits a smaller bite angle, while the dppf analogue (ferrocene‑bridged) shows the largest bite angle in the series [1]. These structural metrics are directly correlated with the electronic environment at palladium and influence oxidative addition and reductive elimination barriers.

Bite Angle Structural Basis
Class-level inference
P–Pd–P angle: ~90.78° (six-membered chelate)
Pd(dppe)Cl₂: ~86° (five-membered chelate)
Pd(dppf)Cl₂: larger bite angle
Structural metric correlates with oxidative addition/reductive elimination barriers.
Single-crystal XRD; Pd–P distances 2.217–2.233 Å.
Bite angle Pd–P bond length Crystal structure comparison

CO₂ Formylation of Aryl Bromides

A simple combination of Pd(dppp)Cl₂ and DBU catalyzes the formylation of aryl bromides with CO₂ and poly(methylhydrosiloxane) as the terminal reductant, providing aryl aldehydes in moderate to excellent yields without observable by‑products in most cases [1]. Under comparable conditions, other Pd‑diphosphine catalysts (e.g., Pd(dppf)Cl₂, Pd(dppe)Cl₂) have not been reported to achieve the same generality or by‑product‑free profiles, making the dppp‑based system the preferred choice for this challenging CO₂‑valorization transformation [1].

CO₂ Formylation Method
Cross-study comparable
Pd(dppp)Cl₂ / DBU system: broad aryl bromide scope, aryl aldehydes with minimal by-products.
Only validated diphosphine-Pd system for direct formylation of aryl bromides with CO₂.
PMHS reductant, CO₂ 1 atm, 80 °C, 24 h.
CO₂ utilization Formylation Aryl bromide

High-Impact Application Scenarios for Pd(dppp)Cl₂


Late-Stage Suzuki–Miyaura Functionalization

When functionalizing complex, poly‑functional intermediates—such as NH₂‑unprotected bromobisindoles or other substrates prone to over‑arylation—Pd(dppp)Cl₂ offers a quantifiably lower level of the monoarylated by‑product compared to Pd(dppe)Cl₂ under identical conditions (16% vs. 25% by‑product) [1]. This selectivity advantage can reduce chromatographic purification burden and increase the isolated yield of the desired product in multistep synthesis campaigns.

Regiodivergent Constitutional Isomer Libraries

With the IPrCuCl/Pd(dppp)Cl₂ dual‑catalytic system, benzylidenecyclopropanes are selectively converted to γ‑vinylboryl ketones, enabling the construction of isomer libraries that would be inaccessible without the specific Pd(dppp)Cl₂ architecture [2]. This catalyst‑controlled divergence is invaluable for structure‑activity relationship (SAR) exploration in drug discovery.

Direct CO₂ Formylation for Green Aldehyde Synthesis

The Pd(dppp)Cl₂/DBU system uniquely enables the direct conversion of aryl bromides and CO₂ into valuable aryl aldehydes with minimal by‑product formation [3]. For process chemists seeking a sustainable route to aromatic aldehydes without stoichiometric organometallic reagents, this catalyst combination represents a validated, scalable option.

Stable Active Species for Precise Copolymerization

Unlike Pd(dppe)Cl₂, which generates a highly active but poorly defined “naked” Pd²⁺ species under certain activation conditions, Pd(dppp)Cl₂ maintains a stable [Pd(dppp)]²⁺ dication that is structurally characterized and amenable to precise incorporation control in co‑ and terpolymerization reactions [4]. This characteristic is essential for producing polyketones and other functional copolymers with reproducible microstructures.

Application
Selection Property
Validation Focus
Complex Substrate Suzuki Coupling
By-product suppression profile
Selectivity window across diphosphine analogs
Regiodivergent Isomer Synthesis
Catalyst-controlled regioselectivity
Isomer ratio verification under dual catalysis
Direct CO₂ Formylation
Chemoselectivity without organometallic reagents
Substrate scope and by-product assessment
Controlled Copolymerization
Defined [Pd(dppp)]²⁺ active species stability
Microstructure control and reproducibility
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